6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
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Overview
Description
6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with a molecular formula of C27H26N2O4S and a molecular weight of 474.57 . This compound is used in various biochemical and proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such complex organic compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays and proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, such as enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxadiazocine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and substituents .
Uniqueness
The uniqueness of 6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione lies in its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific research applications and potential therapeutic uses .
Biological Activity
6-Methoxy-12-(2-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione (CAS Number: 688749-91-9) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antiproliferative, antioxidant, and antibacterial activities, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N2O4S with a molecular weight of approximately 460.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activities.
Property | Value |
---|---|
CAS Number | 688749-91-9 |
Molecular Formula | C26H24N2O4S |
Molecular Weight | 460.5 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies :
- In vitro studies have shown that derivatives of similar structures can inhibit the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM .
- Compounds with methoxy and hydroxyl substitutions have demonstrated enhanced activity against cancer cell lines such as HCT116 and HEK293 .
Antioxidant Activity
Antioxidant properties are critical for compounds that may help mitigate oxidative stress in cells:
- Testing Methods :
- The DPPH and FRAP assays were used to evaluate the antioxidant capacity of related compounds.
- Certain derivatives showed significant antioxidant activity by reducing reactive oxygen species (ROS) levels in treated cells but were less effective than standard antioxidants like N-acetyl-L-cysteine (NAC) .
Antibacterial Activity
The antibacterial potential of the compound was also explored:
- Activity Against Bacteria :
Case Studies and Research Findings
Several studies have focused on the biological activity of methoxy-substituted compounds:
- Study on Benzimidazole Derivatives :
- Structure-Activity Relationship :
Properties
IUPAC Name |
(6-methoxy-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-26-16-20(18-13-9-15-22(31-3)23(18)32-26)27(24(29)19-12-7-8-14-21(19)30-2)25(33)28(26)17-10-5-4-6-11-17/h4-15,20H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCNNCJSDDXHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)N(C(=S)N2C4=CC=CC=C4)C(=O)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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